Unique Substitution Pattern and Pharmacophore Role
The unique value of 4-Chloroquinoline-7-carboxylic acid lies in its specific substitution pattern, which differentiates it from other chloroquinoline carboxylic acid isomers. This compound features a chlorine atom at position 4 and a carboxylic acid group at position 7 . In contrast, positional isomers like 4-chloroquinoline-2-carboxylic acid (CAS 15733-82-1) and 7-chloroquinoline-2-carboxylic acid (CAS 234444-66-7) place the carboxylic acid group at the 2-position . This precise arrangement is critical, as studies on related 7-carboxylic acid derivatives have identified this moiety as a crucial pharmacophore for specific biological activities, such as the inhibition of Pim-1 kinase [1].
Isomers: 4-Cl, 2-COOH / 7-Cl, 2-COOH
| Evidence Dimension | Molecular structure / Substitution Pattern |
|---|---|
| Target Compound Data | 4-chloro, 7-carboxylic acid (C10H6ClNO2) |
| Comparator Or Baseline | 4-chloro, 2-carboxylic acid (CAS 15733-82-1); 7-chloro, 2-carboxylic acid (CAS 234444-66-7) |
| Quantified Difference | Qualitative difference in substitution pattern. |
| Conditions | Structural analysis via IUPAC nomenclature, InChI Key, and SMILES notation. |
Why This Matters
The specific substitution pattern dictates a compound's reactivity and potential biological interactions, making it a non-interchangeable building block for synthetic chemistry.
- [1] Sliman F, Blairvacq M, Durieu E, Meijer L, Rodrigo J, Desmaële D. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805. View Source
